Methyl 2-fluoro-4-methyl-5-nitrobenzoate
Description
Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS: 753924-48-0) is a substituted benzoate ester characterized by a fluorine atom at the ortho position (C2), a methyl group at the para position (C4), and a nitro group at the meta position (C5) relative to the ester moiety (C1). Its molecular formula is C₉H₈FNO₄, with a molar mass of 213.16 g/mol .
Properties
IUPAC Name |
methyl 2-fluoro-4-methyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECACDDVVYBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207849 | |
| Record name | Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753924-48-0 | |
| Record name | Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753924-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-fluoro-4-methyl-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-fluoro-4-methyl-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Nitration and Fluorination
Nitration of fluorinated methylbenzoic acid derivatives is typically performed using a mixture of concentrated sulfuric acid, oleum, and fuming nitric acid. The process requires careful control of reagent molar equivalents and temperature to achieve selective nitration at the 5-position without over-nitration or ring degradation.
A patent method describes using 4 to 12 molar equivalents of concentrated sulfuric acid relative to the starting compound, 1 to 4 molar equivalents of oleum, and 1 to 2 molar equivalents of fuming nitric acid to nitrate fluoro-methylbenzoic acids efficiently.
Reaction temperatures are maintained between 80–110 °C for 3–4 hours to achieve high nitration yields (above 88%) with good purity (HPLC purity >94%).
Esterification to Methyl Ester
The carboxylic acid intermediate is converted to the methyl ester by reaction with methanol under acidic catalysis:
Sulfuric acid catalyzed esterification is performed by stirring the acid in methanol at approximately 65 °C for 4 hours, followed by further reaction with molecular sieves to remove water and drive the reaction to completion.
This method typically yields methyl esters with yields around 67%, and the reaction mixture is purified by filtration and solvent removal.
Alternative Synthetic Routes
Activation of the carboxylic acid by conversion to acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane at room temperature allows subsequent reaction with methanol to form the methyl ester rapidly.
This two-stage method (acid chloride formation followed by methanolysis) can yield esters with high purity and near-quantitative yield (up to 99%).
Methylation of the Aromatic Ring
The methyl group at the 4-position is generally introduced at the starting material stage, using commercially available 4-methylbenzoic acid derivatives or via selective methylation of the aromatic ring prior to fluorination and nitration.
Controlled oxidation of 2-fluoro-4-methyl-nitrotoluene to the corresponding benzoic acid can be achieved using potassium permanganate in the presence of phase transfer catalysts, yielding 2-fluoro-4-methyl-5-nitrobenzoic acid intermediates.
| Preparation Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Conc. H2SO4 (4–12 eq), Oleum (1–4 eq), Fuming HNO3 (1–2 eq), 80–110 °C, 3–4 h | 88–96 | High regioselectivity, requires temperature control |
| Esterification (acid + MeOH) | Methanol, H2SO4 catalyst, 65 °C, 4 h + molecular sieves | ~67 | Acid catalyzed, water removal critical |
| Acid chloride formation + esterification | Oxalyl chloride, DMF cat., DCM, RT; then MeOH addition | Up to 99 | Two-step, high purity, rapid reaction |
| Aromatic methylation | Oxidation of 2-fluoro-4-methyl-nitrotoluene with KMnO4/PTC | 74 | Phase transfer catalyst improves oxidation efficiency |
The nitration step is the most sensitive and critical for obtaining the desired substitution pattern. Use of oleum and fuming nitric acid in controlled molar ratios ensures high yield and purity without over-nitration or ring degradation.
Esterification via direct acid-catalyzed reaction in methanol is straightforward but may have moderate yields; the acid chloride intermediate method improves yield and purity significantly.
Oxidation methods for introducing the carboxylic acid functionality from methyl-substituted nitrobenzenes provide an efficient route to the key intermediate, facilitating downstream fluorination and nitration.
The literature emphasizes the importance of temperature control, reagent purity, and reaction time to optimize yield and minimize side products.
The preparation of methyl 2-fluoro-4-methyl-5-nitrobenzoate involves a sequence of carefully controlled nitration, fluorination, methylation, and esterification steps. The most effective methods utilize concentrated sulfuric acid, oleum, and fuming nitric acid for nitration, followed by acid-catalyzed or acid chloride-mediated esterification. Oxidative methods for methyl group functionalization complement these steps. The reported yields and purities from diverse sources confirm the robustness of these protocols for industrial and research applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-fluoro-4-methyl-5-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-4-methyl-5-nitrobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-fluoro-4-methyl-5-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups enable the development of drugs with specific activities.
Case Study: Antibiotic Development
One notable application is in the synthesis of antibiotics targeting bacterial infections. The compound's nitro group can undergo bioreduction, leading to reactive intermediates that inhibit bacterial enzymes. Research has shown that derivatives of this compound exhibit promising antibacterial activity against resistant strains of bacteria.
Organic Synthesis
This compound is widely utilized as a building block for the development of complex organic molecules. It facilitates the construction of various chemical structures through multiple synthetic routes.
Synthetic Routes
The typical synthetic route involves:
- Esterification : The carboxylic acid group of 2-fluoro-5-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
- Nitration : The resulting methyl ester is nitrated using concentrated nitric and sulfuric acids.
- Methylation : Finally, methylation introduces the methyl group at the desired position on the benzene ring.
Material Science
In materials science, this compound is explored for developing new materials, including polymers and coatings. Its chemical properties enhance durability and resistance to environmental factors.
Application Example
Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for high-performance applications in coatings and composites.
Analytical Chemistry
This compound is used as a standard in analytical methods, aiding researchers in accurately quantifying other compounds in complex mixtures.
Application in Chromatography
In gas chromatography (GC) and high-performance liquid chromatography (HPLC), this compound serves as a calibration standard due to its well-defined retention time and reproducible behavior under varying conditions.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-methyl-5-nitrobenzoate depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The nitro group (meta-directing, deactivating) and fluoro (ortho/para-directing, deactivating) in the target compound create a moderately deactivated aromatic ring. In contrast, analogs like Methyl 4-cyano-2-fluoro-5-nitrobenzoate feature a cyano group (strongly deactivating, meta-directing), further reducing ring reactivity . Methyl groups (activating, ortho/para-directing) in Methyl 4-fluoro-2-methyl-5-nitrobenzoate enhance electrophilic substitution at specific positions compared to the target compound .
Steric and Electronic Implications :
- The methoxy group in Methyl 4-fluoro-5-methoxy-2-nitrobenzoate is strongly activating, increasing susceptibility to electrophilic attack compared to methyl-substituted analogs .
- Positional isomerism (e.g., Methyl 5-fluoro-2-methyl-3-nitrobenzoate) alters the electronic landscape, directing subsequent reactions to different ring positions .
Thermal Stability: Nitro groups generally reduce thermal stability; however, the methyl ester moiety may mitigate this effect through steric protection .
Biological Activity
Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈FNO₄
- Molecular Weight : 213.16 g/mol
The compound features a nitro group (-NO₂), a fluorine atom (-F), and a methyl group (-CH₃) attached to a benzoate backbone, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with various enzymes or receptors, potentially inhibiting their activity.
- Lipophilicity Influence : The presence of the fluorine atom enhances the compound's lipophilicity, which can affect its absorption and distribution in biological systems, influencing its overall efficacy.
- Hydrogen Bonding : The methyl group can participate in hydrogen bonding with biological macromolecules, enhancing the binding affinity to target proteins.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it was found to reduce cell viability in pancreatic cancer cells through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for cytotoxicity were reported at concentrations ranging from 20 to 50 µM, indicating moderate potency .
Study on Enzyme Inhibition
A case study focused on the inhibition of Nα-acetyl-L-ornithine deacetylase (ArgE) by this compound revealed significant inhibitory effects with an IC50 value of approximately 58 μM. This study utilized a novel ninhydrin-based assay to quantify enzyme activity, demonstrating the compound's potential as a therapeutic agent in metabolic disorders .
Evaluation of Toxicological Properties
Toxicological assessments have indicated that this compound possesses irritant properties. It has been classified as harmful upon inhalation or skin contact, necessitating caution during handling in laboratory settings .
Data Table: Biological Activity Overview
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli | 25 | Growth inhibition |
| Antibacterial | S. aureus | 30 | Growth inhibition |
| Cytotoxic | Pancreatic cancer cells | 40 | Apoptosis induction |
| Enzyme Inhibition | ArgE (from E. coli) | 58 | Competitive inhibition |
Q & A
Q. What are the optimized synthetic routes for Methyl 2-fluoro-4-methyl-5-nitrobenzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves nitration and esterification of substituted benzoic acid derivatives. Key methods include:
- Nitration of methyl 2-fluoro-4-methylbenzoate : Use mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
- Esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at reflux (40–50°C) yields the methyl ester. Catalytic dimethylformamide (DMF) accelerates activation .
- Critical factors : Excess SOCl₂ improves esterification efficiency (>90% yield), while lower temperatures (0–20°C) reduce side-product formation (e.g., acyl chloride hydrolysis) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Q. What safety precautions are critical when handling this compound?
- Hazards : Nitro groups pose explosion risks under heat or friction. Fluorinated aromatics may release HF upon decomposition.
- Mitigation : Use blast shields for nitration, conduct reactions in fume hoods, and employ HF-resistant gloves. Store at 2–8°C in amber glass .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, nitro, methyl) influence regioselectivity in further functionalization?
- Nitro group : Strong meta-directing effect dominates, directing electrophiles to the para position relative to the methyl group.
- Fluorine : Ortho/para-directing but deactivates the ring, slowing electrophilic substitution. Computational studies (DFT) show reduced electron density at C-6 due to fluorine’s inductive effect .
- Practical example : Suzuki coupling at C-6 (para to nitro) requires Pd(OAc)₂/XPhos catalysts to overcome steric hindrance from the methyl group .
Q. How can conflicting crystallographic data on nitro group orientation be resolved?
Discrepancies arise from polymorphism or twinning. Strategies include:
Q. What strategies improve the stability of intermediates like 5-fluoro-2-nitrobenzaldehyde during synthesis?
- In-situ generation : Avoid isolating unstable intermediates. For example, reduce 5-fluoro-2-nitrobenzoate directly to the amine using SnCl₂ in ethanol at 75°C .
- Protective groups : Acetylate the aldehyde (e.g., dimethyl acetal) to prevent oxidation. Deprotect with HCl/MeOH post-synthesis .
Q. How can contradictory NMR data for this compound derivatives be analyzed?
- Dynamic effects : Rotameric splitting in NOESY spectra may explain variable coupling constants.
- Solvent polarity : DMSO-d₆ induces shifts (Δδ ~0.3 ppm) for nitro protons due to hydrogen bonding. Compare with CDCl₃ data .
Methodological Tables
Q. Table 1: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration/Esterification | HNO₃/H₂SO₄, SOCl₂/DCM | 78 | 95 | |
| Direct Nitro-Ester Coupling | Pd(OAc)₂, XPhos, K₂CO₃ | 65 | 90 |
Q. Table 2: Spectroscopic Data
| Technique | Key Peaks/Parameters | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.3 (d, J = 9 Hz), δ 2.6 (s) | Aromatic H, CH₃ |
| ¹³C NMR | δ 165 (C=O), δ 152 (C-F) | Ester carbonyl, C-F |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
